(2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyloxy group could be introduced via a Williamson ether synthesis, the carbonyl group via a Friedel-Crafts acylation, and the prop-2-yn-1-yl group via an alkyne addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbonyl group and the benzyloxy group suggests that the compound could exhibit resonance, which would affect its chemical properties .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to the presence of its many functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, the benzyloxy group could participate in ether cleavage reactions, and the prop-2-yn-1-yl group could undergo alkyne addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carbonyl and benzyloxy groups could make the compound soluble in polar solvents .Scientific Research Applications
Asymmetric Synthesis and Chiral Building Blocks
Research has shown that compounds containing benzyloxy carbonyl groups and sulfinyl moieties play a significant role in asymmetric synthesis, serving as precursors for the synthesis of protected 1,2-amino alcohols. These compounds are utilized for their high yields and diastereoselectivities in generating chiral building blocks, which are crucial for pharmaceutical development (Tang, Volkman, & Ellman, 2001). The methods described include the addition of various organometallic reagents to N-sulfinyl aldimines and ketimines, demonstrating the compound's utility in creating complex, chiral molecules.
Synthesis of Benzothiazine Derivatives
Another study focuses on the synthesis of 4H-1,4-benzothiazine derivatives, utilizing isocyanides derived from 2-aminobenzenethiols, which undergo ring closure to form the benzothiazine derivatives. This process highlights the use of similar sulfinyl and carbonyl functional groups in synthesizing heterocyclic compounds, which are often found in drugs and materials science (Kobayashi et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (2S)-4-methylsulfinyl-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-4-11-18(15(16(19)22-2)10-12-24(3)21)17(20)23-13-14-8-6-5-7-9-14/h1,5-9,15H,10-13H2,2-3H3/t15-,24?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDPVYKBXQOQAG-FZADBTJQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCS(=O)C)N(CC#C)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCS(=O)C)N(CC#C)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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